Degalactotigonin Degalactotigonin Uttronin A is a natural product found in Tribulus terrestris with data available.
Brand Name: Vulcanchem
CAS No.: 39941-51-0
VCID: VC21336815
InChI: InChI=1S/C50H82O22/c1-20-7-12-50(64-18-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(62)37(59)41(31(17-53)68-45)69-47-43(71-46-39(61)36(58)34(56)29(15-51)66-46)42(35(57)30(16-52)67-47)70-44-38(60)33(55)27(54)19-63-44/h20-47,51-62H,5-19H2,1-4H3
SMILES: CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1
Molecular Formula: C50H82O22
Molecular Weight: 1035.2 g/mol

Degalactotigonin

CAS No.: 39941-51-0

VCID: VC21336815

Molecular Formula: C50H82O22

Molecular Weight: 1035.2 g/mol

* For research use only. Not for human or veterinary use.

Degalactotigonin - 39941-51-0

Description

Degalactotigonin is a steroidal glycoside compound primarily found in plants such as Solanum nigrum and Solanum dulcamara . It has garnered significant attention in recent years due to its potential anticancer properties and its ability to inhibit the growth of various cancer cell lines. This article aims to provide a comprehensive overview of degalactotigonin, including its chemical properties, biological activities, and research findings.

Biological Activities of Degalactotigonin

Degalactotigonin exhibits potent anticancer activities against various types of cancer cells. It has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion in renal cell carcinoma (RCC) cells . Additionally, it has demonstrated cytotoxic effects on pancreatic cancer cells by inhibiting the EGFR signaling pathway . Degalactotigonin also synergizes with chemotherapeutic agents like etoposide to enhance its antitumor effects in triple-negative breast cancer cells .

Anticancer Effects

  • Renal Cell Carcinoma (RCC): Degalactotigonin suppresses RCC cell growth and metastasis by modulating the YAP signaling pathway, leading to increased apoptosis and reduced proliferation .

  • Pancreatic Cancer: It induces apoptosis and cell cycle arrest in pancreatic cancer cells by inhibiting the EGFR signaling pathway .

  • Osteosarcoma: Degalactotigonin inhibits osteosarcoma growth and metastasis by modulating GSK3β activity .

Cancer TypeMechanism of Action
Renal Cell CarcinomaInhibition of YAP signaling
Pancreatic CancerInhibition of EGFR signaling
OsteosarcomaModulation of GSK3β activity

Research Findings

Recent studies have highlighted the potential of degalactotigonin as a therapeutic agent due to its ability to overcome drug resistance and its synergistic effects with conventional chemotherapies. For instance, it has been shown to ameliorate sunitinib resistance in RCC models . In osteosarcoma, degalactotigonin suppresses tumor growth and metastasis by affecting key signaling pathways .

Synergistic Effects with Chemotherapies

  • Etoposide Combination: Degalactotigonin enhances the antitumor effects of etoposide in triple-negative breast cancer cells, leading to increased cell death and reduced colony formation .

Chemotherapy CombinationEffect
EtoposideEnhanced antitumor effects in TNBC
CAS No. 39941-51-0
Product Name Degalactotigonin
Molecular Formula C50H82O22
Molecular Weight 1035.2 g/mol
IUPAC Name 2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C50H82O22/c1-20-7-12-50(64-18-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(62)37(59)41(31(17-53)68-45)69-47-43(71-46-39(61)36(58)34(56)29(15-51)66-46)42(35(57)30(16-52)67-47)70-44-38(60)33(55)27(54)19-63-44/h20-47,51-62H,5-19H2,1-4H3
Standard InChIKey BJNQXJIQCPPOHN-UHFFFAOYSA-N
Isomeric SMILES C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)OC1
SMILES CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1
Canonical SMILES CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1
Synonyms degalactotigonin
desgalactotigonin
PubChem Compound 496773
Last Modified Feb 18 2024

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